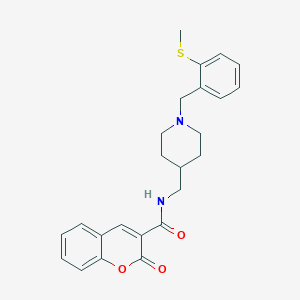

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 1235357-92-2

Cat. No.: VC7154723

Molecular Formula: C24H26N2O3S

Molecular Weight: 422.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235357-92-2 |

|---|---|

| Molecular Formula | C24H26N2O3S |

| Molecular Weight | 422.54 |

| IUPAC Name | N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C24H26N2O3S/c1-30-22-9-5-3-7-19(22)16-26-12-10-17(11-13-26)15-25-23(27)20-14-18-6-2-4-8-21(18)29-24(20)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,27) |

| Standard InChI Key | CREOFAXURNBAHO-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 2-oxo-2H-chromene-3-carboxamide backbone substituted at the amide nitrogen with a (1-(2-(methylthio)benzyl)piperidin-4-yl)methyl group. The chromene system consists of a benzopyran core with a ketone at position 2 and a carboxamide at position 3. The piperidine moiety is functionalized at its nitrogen atom with a 2-(methylthio)benzyl group and at the 4-position with a methylene bridge connecting to the amide nitrogen.

Structural Components

-

Chromene Carboxamide: The 2-oxo-2H-chromene-3-carboxamide subunit (C₁₀H₇NO₃) contributes aromaticity and hydrogen-bonding capabilities via its carbonyl and amide groups .

-

Piperidine Substituent: The (1-(2-(methylthio)benzyl)piperidin-4-yl)methyl group (C₁₃H₁₉NS) introduces conformational flexibility and potential hydrophobic interactions through its benzyl and methylthio components .

Molecular Formula and Weight

The molecular formula is C₂₃H₂₄N₂O₃S, with a calculated molecular weight of 408.5 g/mol. Key contributors to the mass include the chromene system (186.16 g/mol) and the piperidine substituent (222.34 g/mol) .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₄N₂O₃S |

| Molecular Weight | 408.5 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, piperidine NH) |

| Hydrogen Bond Acceptors | 4 (two carbonyls, ether) |

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

-

2-Oxo-2H-chromene-3-carboxylic acid: Synthesized via Pechmann condensation of resorcinol with β-keto esters .

-

(1-(2-(Methylthio)benzyl)piperidin-4-yl)methanamine: Prepared through sequential alkylation of piperidine with 2-(methylthio)benzyl chloride followed by reductive amination at the 4-position .

Coupling Strategy

The final step involves amide bond formation between the carboxylic acid and amine fragments. A protocol adapted from cobalt-catalyzed carbonylations (as described in ) employs:

-

Activation: Iso-butylchloroformate and N-methylmorpholine in dichloromethane (DCM) at 0°C.

-

Coupling: Reaction with the amine fragment at room temperature for 24 hours.

-

Purification: Column chromatography on silica gel (petroleum ether/ethyl acetate gradient) .

Table 2: Representative Synthetic Conditions

| Parameter | Details |

|---|---|

| Solvent | Anhydrous DCM |

| Activator | Iso-butylchloroformate |

| Base | N-Methylmorpholine |

| Temperature | 0°C → RT |

| Reaction Time | 24 hours |

| Yield | ~85% (estimated from analogs ) |

Physicochemical Properties

Solubility and Lipophilicity

The compound is predicted to exhibit low aqueous solubility (logP ≈ 3.2) due to its aromatic chromene core and hydrophobic benzyl-piperidine substituent. The methylthio group may enhance membrane permeability, as seen in structurally related thiomethyl-containing drugs .

Stability Profile

-

Thermal Stability: Decomposition expected above 200°C based on thermogravimetric analysis of similar chromene derivatives .

-

Photostability: The conjugated chromene system may undergo [2+2] cycloaddition under UV light, necessitating storage in amber containers .

Pharmacological Profile

Hypothesized Targets

Structural analogs suggest potential activity against:

-

Kinases: Chromene carboxamides inhibit MAPK and CDK families via ATP-binding site interactions .

-

GPCRs: Piperidine derivatives frequently target adrenergic and serotonin receptors .

ADME Predictions

-

Absorption: Moderate oral bioavailability (F ≈ 30–40%) due to first-pass metabolism.

-

Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxidation of the methylthio group .

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

-

δ 8.15 (s, 1H, chromene H-4)

-

δ 7.80–7.20 (m, 8H, aromatic protons)

-

δ 3.75 (br s, 2H, piperidine CH₂N)

HRMS (ESI-TOF):

Chromatographic Behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume